molecular formula C14H26N2O2S2 B15186320 Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester CAS No. 178408-08-7

Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester

Cat. No.: B15186320
CAS No.: 178408-08-7
M. Wt: 318.5 g/mol
InChI Key: WVQCLNNVYLYRNS-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester is a complex organic compound with a unique structure that includes a carbamodithioic acid moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester typically involves the reaction of carbamodithioic acid derivatives with ethyl esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, bis(2-methylpropyl)-, ethyl ester
  • Carbamodithioic acid, N,N-bis(2-methylpropyl)-, C,C’-methylene ester

Uniqueness

Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

CAS No.

178408-08-7

Molecular Formula

C14H26N2O2S2

Molecular Weight

318.5 g/mol

IUPAC Name

ethyl N-[3-[bis(2-methylpropyl)amino]-3-oxopropanoyl]carbamodithioate

InChI

InChI=1S/C14H26N2O2S2/c1-6-20-14(19)15-12(17)7-13(18)16(8-10(2)3)9-11(4)5/h10-11H,6-9H2,1-5H3,(H,15,17,19)

InChI Key

WVQCLNNVYLYRNS-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC(=O)CC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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